molecular formula C20H18ClF3N2O4 B2396591 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034319-76-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2396591
CAS No.: 2034319-76-9
M. Wt: 442.82
InChI Key: TYBSFVICZBUEOV-UHFFFAOYSA-N
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Description

This compound features a benzo[f][1,4]oxazepin core, a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom, substituted with a chlorine atom at the 7-position and a 3-oxo group. The ethyl side chain at the 4-position is functionalized with an acetamide group bearing a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O4/c21-15-3-6-17-14(10-15)11-26(19(28)12-29-17)8-7-25-18(27)9-13-1-4-16(5-2-13)30-20(22,23)24/h1-6,10H,7-9,11-12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBSFVICZBUEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that exhibits significant biological activity. Its unique structure, which includes a benzo[f][1,4]oxazepine core and various substituents, suggests potential pharmacological applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₅ClF₃N₃O₃
Molecular Weight413.8 g/mol
CAS Number2034552-09-3

The presence of the chloro and trifluoromethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit notable biological activities, particularly in modulating cellular pathways. The oxazepine moiety is known for its role in various pharmacological effects, including anti-inflammatory and anticancer activities.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific kinases involved in cell signaling pathways. For instance, a study highlighted the compound's ability to block necrotic cell death induced by TNF (Tumor Necrosis Factor), showcasing its potential in treating inflammatory conditions .

Table 1: In Vitro Activity Profile

CompoundRIP1 IC50 (nM)U937 IC50 (nM)
932 ± 5.8200 ± 37
1410Not applicable

The above data indicate that compound 14 exhibits a strong inhibitory effect on RIP1 kinase, which is crucial for necroptosis and inflammation .

In Vivo Studies

Preliminary in vivo studies suggest that this compound has favorable pharmacokinetic properties. For example, it demonstrated good oral systemic exposure in rat models with an AUC of 2.2 µg.h/mL and a half-life of approximately 2.9 hours at a dose of 2 mg/kg . Such profiles are promising for further development as a therapeutic agent.

Case Study: Anticancer Properties

A recent study evaluated the anticancer effects of similar oxazepine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect .

Case Study: Anti-inflammatory Effects

Another case study focused on the anti-inflammatory potential of oxazepine derivatives. The findings revealed that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, highlighting their therapeutic potential in inflammatory diseases like rheumatoid arthritis .

Scientific Research Applications

Pharmacological Applications

The compound's structural characteristics suggest potential pharmacological activities, particularly in the modulation of biological pathways. Its benzo[f][1,4]oxazepine core and trifluoromethoxy substitution indicate possible interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide exhibit significant anticancer properties. For example, studies on related compounds have shown effectiveness against various cancer cell lines, demonstrating growth inhibition rates of over 75% in some cases . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Properties

Compounds within this chemical class have been investigated for their anti-inflammatory effects. They potentially inhibit key inflammatory mediators and pathways, making them candidates for treating conditions characterized by excessive inflammation .

Several studies have documented the biological activities associated with the compound:

  • Study on Anticancer Effects : A study demonstrated that a structurally similar compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Inflammatory Response Modulation : Another investigation highlighted the compound's ability to reduce cytokine levels in animal models of inflammation, suggesting its therapeutic potential in chronic inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzo[f][1,4]oxazepin 7-Cl, 3-oxo, 4-(trifluoromethoxy)phenyl acetamide Cl, CF₃O, carbonyl
N-Cyclohexyl-2-(3-(4-hydroxyphenyl)-2,5-dioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-4(5H)-yl)acetamide Benzo[e][1,4]diazepin 3-(4-hydroxyphenyl), 2,5-dioxo, cyclohexyl acetamide OH, carbonyl
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide Thiazolidinone 4-chloro-3-methylphenoxy, aryl substituents Cl, thiazolidinone ring

Key Differences :

Spectral Data
Compound Type ¹H NMR Shifts (δ, ppm) ESI-MS (m/z)
Target Compound (hypothetical) ~7.5–8.2 (aromatic H), ~4.5 (CH₂O) ~500 (MH⁺)
Benzo[e]diazepin Analogue 7.68 (dd, J = 22.7, 15.4 Hz, aromatic H) 616 (MH⁺)
Thiazolidinone Analogue 2.5–3.5 (thiazolidinone CH₂) ~350 (MH⁺)

Notable Trends:

  • Aromatic protons in the target compound are expected to resonate upfield compared to benzodiazepines due to electron-withdrawing CF₃O .
  • Mass spectrometry confirms molecular weights, with the target compound’s trifluoromethoxy group contributing to a higher m/z than non-fluorinated analogues .

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